1α-(Methoxymethyl) Chlormadinone Acetate 1α-(Methoxymethyl) Chlormadinone Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207988
InChI:
SMILES:
Molecular Formula: C₂₅H₃₃ClO₅
Molecular Weight: 448.98

1α-(Methoxymethyl) Chlormadinone Acetate

CAS No.:

Cat. No.: VC0207988

Molecular Formula: C₂₅H₃₃ClO₅

Molecular Weight: 448.98

* For research use only. Not for human or veterinary use.

1α-(Methoxymethyl) Chlormadinone Acetate -

Specification

Molecular Formula C₂₅H₃₃ClO₅
Molecular Weight 448.98

Introduction

Chemical Identity and Properties

1α-(Methoxymethyl) Chlormadinone Acetate represents a modified version of Chlormadinone acetate (CMA), featuring an additional methoxymethyl group at the 1-alpha position. This structural modification creates a distinct chemical entity with specific physicochemical properties. The compound is characterized by the following fundamental chemical parameters:

ParameterValue
Molecular FormulaC25H33ClO5
Molecular Weight448.98 g/mol
Accurate Mass448.202
Chemical Name1α-(Methoxymethyl) Chlormadinone Acetate
IUPAC Name[(1S,8R,9S,10S,13S,14S,17R)-17-acetyl-6-chloro-1-(methoxymethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
SMILES NotationCOC[C@H]1CC(=O)C=C2C(=C[C@H]3[C@@H]4CCC@(C(=O)C)[C@@]4(C)CC[C@@H]3[C@@]12C)Cl
Shipping ConditionsStable at room temperature unless otherwise specified

The compound's structure includes the characteristic steroid backbone of Chlormadinone acetate with the distinguishing methoxymethyl substituent at the 1α position, creating unique three-dimensional conformational properties .

Relationship to Parent Compounds

Connection to Chlormadinone Acetate

1α-(Methoxymethyl) Chlormadinone Acetate is structurally derived from Chlormadinone acetate, which itself belongs to the family of 17α-hydroxyprogesterone derivatives. Chlormadinone acetate is well-established as a progestin and antiandrogen medication used in various clinical applications including oral contraception, hormone replacement therapy, and treatment of androgen-dependent conditions .

Chlormadinone acetate (the parent compound) is characterized by its 6-chloro-δ6 configuration with the IUPAC name (6R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl acetate. The 1α-(Methoxymethyl) modification represents a significant alteration to this base structure, potentially affecting receptor binding and pharmacological properties .

Relationship to Cyproterone Acetate

The compound is primarily identified as an impurity of Cyproterone acetate (CPA), which is a synthetic steroid with potent antiandrogenic properties. Cyproterone acetate itself is structurally related to other 17α-hydroxyprogesterone derivatives, featuring a unique 1α,2α-methylene bridge that contributes to its specific pharmacological profile .

In the chemical synthesis pathway of Cyproterone acetate, 1α-(chloromethyl) chlormadinone acetate appears as an intermediate compound (labeled compound 7 in synthesis pathways). This suggests that 1α-(Methoxymethyl) Chlormadinone Acetate may form as a side product during the synthetic process or through subsequent chemical modifications during manufacturing, storage, or degradation processes .

Analytical TechniqueApplication for 1α-(Methoxymethyl) Chlormadinone Acetate
High-Performance Liquid Chromatography (HPLC)Separation and quantification from parent compounds
Mass SpectrometryMolecular weight confirmation and structural elucidation
Nuclear Magnetic Resonance (NMR)Structural characterization and positional confirmation of the methoxymethyl group
Infrared SpectroscopyFunctional group identification
X-ray CrystallographyThree-dimensional structural confirmation (if crystallizable)

The unique InChI identifier (InChI=1S/C25H33ClO5/c1-14(27)25(31-15(2)28)9-7-19-18-12-22(26)21-11-17(29)10-16(13-30-5)24(21,4)20(18)6-8-23(19,25)3/h11-12,16,18-20H,6-10,13H2,1-5H3/t16-,18+,19+,20+,23+,24-,25+/m1/s1) provides a standardized digital representation of the compound's chemical structure, essential for database cross-referencing and unambiguous identification in analytical chemistry .

Pharmacological Implications

Chlormadinone acetate functions primarily through binding to progesterone receptors, exhibiting high affinity and activity. It also demonstrates moderate anti-androgenic properties by blocking androgen receptors in target organs and reducing the activity of 5α-reductase in the skin. Additionally, it suppresses gonadotropin secretion, thereby reducing ovarian and adrenal androgen production .

The 1α-methoxymethyl modification might affect:

  • Receptor binding affinity and selectivity

  • Metabolic stability and pharmacokinetic properties

  • Anti-androgenic potency

  • Potential off-target interactions

Without specific studies on this derivative, the precise pharmacological impact of the methoxymethyl modification remains speculative and represents an area for potential future research .

Regulatory and Research Significance

Research Applications

The compound is available for research and development purposes, suggesting interest in further investigation of its properties. Potential research applications may include:

  • Structure-activity relationship studies of steroidal anti-androgens

  • Development of improved synthetic pathways for related compounds

  • Investigation of novel pharmacological properties

  • Use as an analytical standard in pharmaceutical quality control

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator